

Unveiling the Three-Dimensional Architecture of Beta-D-Arabinopyranose: A Technical Guide

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Compound of Interest

Compound Name: *beta-D-Arabinopyranose*

Cat. No.: *B1348372*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of monosaccharides like **beta-D-arabinopyranose** is fundamental. This guide provides an in-depth technical overview of its crystal structure analysis, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Beta-D-arabinopyranose, a five-carbon sugar, crystallizes in the orthorhombic system, a common crystal lattice for sugar molecules. The specific arrangement of its atoms in the solid state has been elucidated through single-crystal X-ray diffraction, revealing a well-defined three-dimensional structure stabilized by a network of hydrogen bonds.

Crystallographic Data Summary

The crystallographic parameters of **beta-D-arabinopyranose** have been determined with high precision. As an enantiomer of beta-L-arabinopyranose, it shares identical unit cell dimensions and crystal system properties. The data presented below is derived from a comprehensive study of the arabinose enantiomers.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	6.50
b (Å)	19.41
c (Å)	4.83
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	609.4
Z (molecules/unit cell)	4
Density (calculated) (g/cm ³)	1.627

Molecular Geometry

The precise arrangement of atoms within the **beta-D-arabinopyranose** molecule has been determined, providing crucial information on its conformation and bonding. The following tables summarize the key bond lengths and bond angles.

Bond Lengths

Atom 1	Atom 2	Length (Å)
O1	C1	1.38
O1	C5	1.46
O2	C2	1.42
O3	C3	1.42
O4	C4	1.42
C1	C2	1.59
C2	C3	1.48
C3	C4	1.56
C4	C5	1.54

Note: The accuracy of these bond lengths is limited by the resolution of the original study.

Bond Angles

Atom 1	Atom 2	Atom 3	Angle (°) (Representative)
C1	O1	C5	~112
O1	C1	C2	~110
O2	C2	C1	~111
O2	C2	C3	~110
C1	C2	C3	~109
O3	C3	C2	~110
O3	C3	C4	~110
C2	C3	C4	~109
O4	C4	C3	~110
O4	C4	C5	~110
C3	C4	C5	~109
O1	C5	C4	~110

Note: Specific bond angles can be derived from the atomic coordinates provided in the original crystallographic studies.

Experimental Protocols

The determination of the crystal structure of **beta-D-arabinopyranose** involves a series of precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of **beta-D-arabinopyranose** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves the following steps:

- Preparation of a Saturated Solution: A supersaturated solution of **beta-D-arabinopyranose** is prepared in a 50:50 (w/w) ethanol/water mixture at a slightly elevated temperature to

ensure complete dissolution.

- **Slow Evaporation:** The solution is allowed to cool to room temperature and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
- **Crystal Formation:** Over a period of several days to weeks, well-formed, needle-shaped single crystals of **beta-D-arabinopyranose** will precipitate from the solution.

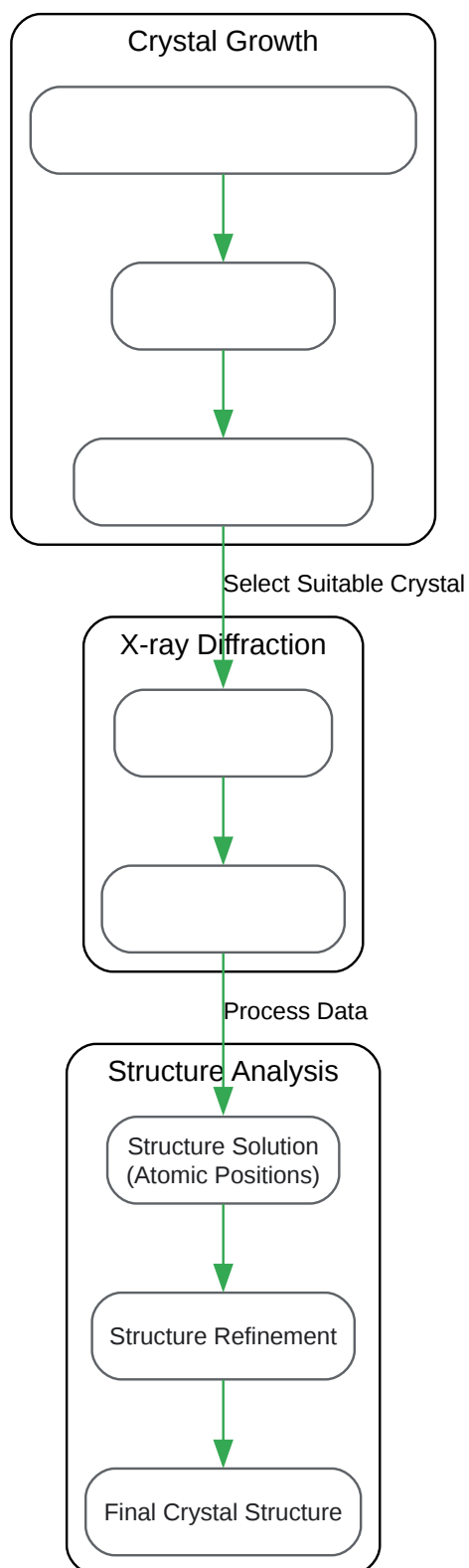
X-ray Diffraction Analysis

The grown crystals are then subjected to X-ray diffraction to determine their atomic structure.

- **Crystal Mounting:** A suitable single crystal is carefully selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam, typically from a copper source ($\text{CuK}\alpha$ radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Historically, this pattern was recorded using Weissenberg and oscillation photographs. Modern studies utilize area detectors for more efficient and accurate data collection. The intensities of the diffracted beams are measured for a large number of reflections.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods such as direct methods or Patterson synthesis. Finally, the atomic coordinates and thermal parameters are refined to achieve the best possible agreement between the observed and calculated diffraction patterns.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the crystal structure analysis of **beta-D-arabinopyranose**.



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